molecular formula C18H28ClN3OS B2903496 N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride CAS No. 1215750-51-8

N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride

Cat. No.: B2903496
CAS No.: 1215750-51-8
M. Wt: 369.95
InChI Key: HSAVFQBBLCRVTK-UHFFFAOYSA-N
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Description

N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is a synthetic organic compound that features a benzimidazole core Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, Br2

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzimidazole derivatives

    Substitution: Nitrated or halogenated benzimidazole derivatives

Scientific Research Applications

N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to the presence of the benzimidazole core, which is known to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism of action of N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thioether and acetamide groups may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diisobutyl-2-((4-chloro-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride
  • N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)propionamide hydrochloride
  • N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)butyramide hydrochloride

Uniqueness

N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride is unique due to the specific substitution pattern on the benzimidazole ring and the presence of the acetamide group. These structural features confer distinct chemical and biological properties, such as enhanced binding affinity to certain enzymes and improved solubility in aqueous solutions.

Properties

IUPAC Name

2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-bis(2-methylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3OS.ClH/c1-12(2)9-21(10-13(3)4)16(22)11-23-18-19-15-8-6-7-14(5)17(15)20-18;/h6-8,12-13H,9-11H2,1-5H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAVFQBBLCRVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N(CC(C)C)CC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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